1-Allylquinazolin-4(1H)-one

説明

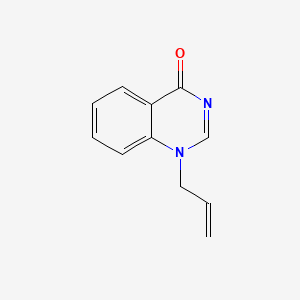

1-Allylquinazolin-4(1H)-one is a heterocyclic compound featuring a quinazolinone core substituted with an allyl group at the N1 position. Quinazolinones are structurally characterized by a fused bicyclic system of benzene and pyrimidine rings, which confers unique electronic and steric properties.

特性

CAS番号 |

28899-21-0 |

|---|---|

分子式 |

C11H10N2O |

分子量 |

186.21 g/mol |

IUPAC名 |

1-prop-2-enylquinazolin-4-one |

InChI |

InChI=1S/C11H10N2O/c1-2-7-13-8-12-11(14)9-5-3-4-6-10(9)13/h2-6,8H,1,7H2 |

InChIキー |

HJAGMWZVOZVIBM-UHFFFAOYSA-N |

SMILES |

C=CCN1C=NC(=O)C2=CC=CC=C21 |

正規SMILES |

C=CCN1C=NC(=O)C2=CC=CC=C21 |

他のCAS番号 |

28899-21-0 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Quinazolinone Derivatives

Structural and Physicochemical Properties

Key structural differences among quinazolinone derivatives arise from substituents at the N1 and C2 positions. For example:

- 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one : A bulky cyclohexyl group at C2 and a phenyl group at N1 increase molecular weight (304.39 g/mol) and hydrophobicity, impacting bioavailability .

- 1-Ethylquinazolin-4(1H)-one : A simpler ethyl substituent at N1 results in a lower molecular weight (174.20 g/mol) and higher polarity compared to allyl or cyclohexyl analogs .

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-Allylquinazolin-4(1H)-one | C₁₁H₁₀N₂O | 186.21* | N1-allyl, C2-unsubstituted |

| 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one | C₂₀H₂₀N₂O | 304.39 | N1-phenyl, C2-cyclohexyl |

| 1-Ethylquinazolin-4(1H)-one | C₁₀H₁₀N₂O | 174.20 | N1-ethyl, C2-unsubstituted |

*Calculated based on analog data.

Spectroscopic Characterization

NMR data for quinazolinones reveal substituent-dependent shifts:

- 1H NMR : Allyl protons in this compound would exhibit characteristic resonances between δ 5.0–6.0 ppm (alkene protons) and δ 3.0–4.0 ppm (allylic CH₂), similar to streptochlorin’s allyl signals .

- 13C NMR: The carbonyl carbon (C4) in quinazolinones typically appears near δ 160–170 ppm, as seen in 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one .

Table 3: NMR Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。